molecular formula C24H26N2O2 B4671869 (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone

(6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone

Cat. No. B4671869
M. Wt: 374.5 g/mol
InChI Key: XXLDPDOCCFMHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone, also known as MPPM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPPM belongs to the class of compounds known as piperidine derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone is not fully understood, but it is thought to involve the modulation of ion channels in the nervous system. Specifically, (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. By inhibiting the activity of these channels, (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone is able to reduce the excitability of neurons and thereby reduce pain sensitivity.
Biochemical and Physiological Effects:
In addition to its effects on pain sensitivity, (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone has also been shown to have other biochemical and physiological effects. For example, (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone in lab experiments is its high potency and specificity for voltage-gated sodium channels. This makes it a useful tool for studying the role of these channels in various physiological and pathological processes. However, one limitation of using (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone is its relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.

Future Directions

There are several potential future directions for research on (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone. One area of interest is the development of more potent and selective analogs of (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone that may have improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone in other disease states, such as epilepsy and migraine. Finally, further research is needed to fully understand the mechanism of action of (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone and how it interacts with other ion channels and neurotransmitter systems in the nervous system.

Scientific Research Applications

(6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone has been extensively studied for its potential therapeutic applications in a variety of disease states. One of the most promising areas of research involves the use of (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone as a potential treatment for neuropathic pain. Studies have shown that (6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone is able to reduce pain sensitivity in animal models of neuropathic pain, and it has been suggested that this effect is mediated through the modulation of voltage-gated sodium channels.

properties

IUPAC Name

(6-methoxynaphthalen-2-yl)-[1-[(6-methylpyridin-2-yl)methyl]piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-17-5-3-7-22(25-17)16-26-12-4-6-21(15-26)24(27)20-9-8-19-14-23(28-2)11-10-18(19)13-20/h3,5,7-11,13-14,21H,4,6,12,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLDPDOCCFMHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCCC(C2)C(=O)C3=CC4=C(C=C3)C=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784232
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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